Ibutilide

Description

Properties

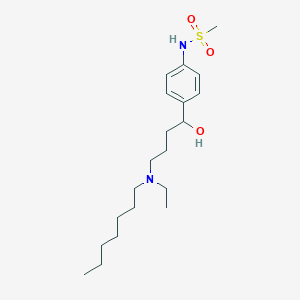

IUPAC Name |

N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOBUEHUHMBRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122647-32-9 (Fumarate) | |

| Record name | Ibutilide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861271 | |

| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L | |

| Record name | Ibutilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibutilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122647-31-8, 130350-52-6, 122647-32-9 | |

| Record name | Ibutilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122647-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibutilide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibutilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibutilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibutilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ibutilide's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibutilide is a Class III antiarrhythmic agent renowned for its efficacy in the acute termination of atrial fibrillation and flutter. Its primary mechanism of action involves the modulation of cardiac ion channels to prolong the cardiac action potential duration (APD) and effective refractory period (ERP). This technical guide provides a comprehensive overview of this compound's effects on key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects through a dual mechanism, primarily by:

-

Blocking the Rapidly Activating Delayed Rectifier Potassium Current (IKr): this compound is a potent blocker of the IKr current, which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[1] This channel is encoded by the human ether-à-go-go-related gene (hERG).[2] By inhibiting the outward flow of potassium ions, this compound delays repolarization, thereby prolonging the action potential duration.[1]

-

Activating the Slow Inward Sodium Current (INa-late): Uniquely among Class III agents, this compound also activates a late, persistent inward sodium current.[3][4][5] This sustained inward current during the plateau phase (Phase 2) of the action potential further contributes to the prolongation of the APD.[3][5]

This combined action on both potassium efflux and sodium influx results in a significant extension of the cardiac refractory period, making the myocardial tissue less susceptible to re-entrant arrhythmias.

Quantitative Effects on Cardiac Ion Channels

The following tables summarize the quantitative data on this compound's interaction with cardiac ion channels from various electrophysiological studies.

Table 1: this compound Potency on IKr (hERG) Channels

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| IC50 | 20 nM | Mouse Atrial Tumor (AT-1) Cells | +20 mV | [2] |

| IC50 | 0.9 ± 0.1 µM | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| IC50 | 2.0 ± 0.1 µM | Xenopus Oocytes (expressing hERG) | 10 mM [K+]e, pH 7.4 | [6] |

| IC50 | 31 ± 16 µM | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 6.2 | [6] |

| Kd | 2.3 x 10-9 M | Guinea Pig Ventricular Cells | Measured at 60 msec into +20 mV step | [5] |

| Kd | 1.3 x 10-9 M | Guinea Pig Ventricular Cells | Measured at 600 msec into +20 mV step | [5] |

Table 2: Quantitative Effects of this compound on IKr (hERG) Current Inhibition

| This compound Concentration | % Inhibition | Cell Type | Experimental Conditions | Reference |

| 0.1 µM | 4 ± 4% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| 0.3 µM | 21 ± 5% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| 1 µM | 53 ± 5% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| 3 µM | 80 ± 3% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| 10 µM | 93 ± 1% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |

| 1 µM | 29 ± 4% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 6.2 | [6] |

Table 3: Effects of this compound on Action Potential Duration (APD) in Human Atria

| Parameter | Change with this compound | Pacing Cycle Length | Reference |

| Atrial MAPD | +30% | During Atrial Flutter | [7] |

| Atrial MAPD | +52% | During Atrial Fibrillation | [7] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of this compound at the cellular level.

Figure 1. this compound's dual mechanism of action on cardiac ion channels.

Experimental Protocols

The investigation of this compound's effects on cardiac ion channels predominantly utilizes the whole-cell patch-clamp technique.

Protocol for Measuring IKr (hERG) Current

This protocol is designed to isolate and measure the IKr current in a voltage-clamp experiment.

Cell Preparation:

-

Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) or isolated cardiomyocytes are used.

Solutions:

-

External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[8]

Voltage-Clamp Protocol:

-

Hold the cell membrane at a potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

-

Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.

-

Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.

-

Perfuse the cell with the external solution containing this compound at various concentrations.

-

Measure the reduction in the peak tail current amplitude to determine the percentage of block and calculate the IC50.

Figure 2. Experimental workflow for IKr measurement.

Protocol for Measuring Late Inward Sodium Current (INa-late)

This protocol is designed to measure the sustained component of the sodium current that is enhanced by this compound.

Cell Preparation:

-

Cells expressing cardiac sodium channels (Nav1.5), such as HEK293 cells or isolated cardiomyocytes.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH. To block other currents, K+ can be replaced with Cs+ and Ca2+ channel blockers can be added.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH. Cesium is used to block potassium channels.

Voltage-Clamp Protocol:

-

Hold the membrane potential at -120 mV to ensure the availability of sodium channels.

-

Apply a long depolarizing pulse to -20 mV for 500 ms.

-

The late sodium current is measured as the persistent inward current towards the end of this long depolarization.

-

Establish a stable baseline measurement.

-

Apply this compound and measure the increase in the late inward current.

Figure 3. Logic of the voltage-clamp protocol for INa-late.

Conclusion

This compound's distinctive dual mechanism of action, involving both the potent blockade of the IKr current and the activation of the late inward sodium current, underpins its clinical effectiveness in converting atrial arrhythmias. Understanding these interactions at the molecular and cellular level is paramount for the development of safer and more effective antiarrhythmic therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals in the field of cardiac electrophysiology. Careful consideration of experimental conditions, such as extracellular potassium concentration and pH, is crucial, as they can significantly impact the measured potency of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

The Molecular Pharmacology of Ibutilide: A Technical Guide

Abstract: Ibutilide is a Class III antiarrhythmic agent administered intravenously for the acute cardioversion of atrial fibrillation and atrial flutter.[1] Its molecular mechanism is distinguished from other agents in its class by a dual action on cardiac ion channels. This compound prolongs the cardiac action potential primarily by blocking the rapid component of the delayed rectifier potassium current (IKr) and, uniquely, by activating a slow inward sodium current (INa-slow).[2][3][4] This guide provides an in-depth summary of the molecular pharmacology of this compound, presenting quantitative data on its pharmacodynamics and pharmacokinetics, detailing key experimental protocols used in its study, and visualizing its core mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its antiarrhythmic effect by prolonging the action potential duration (APD) and consequently the effective refractory period (ERP) in both atrial and ventricular myocytes.[1][5] This electrophysiological outcome is achieved through a distinct, dual modulation of two key ion currents that govern cardiac repolarization.

Dual Ion Channel Modulation

Unlike other Class III agents that primarily target potassium channels, this compound's efficacy stems from two concurrent actions:

-

Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): This is the canonical mechanism for Class III agents, which delays cardiac repolarization.[1][3]

-

Activation of a Slow Inward Sodium Current (INa-slow): This unique action contributes to the prolongation of the action potential's plateau phase.[2][6][7]

Blockade of the IKr Potassium Current

The IKr current, encoded by the hERG gene, is critical for Phase 3 repolarization of the cardiac action potential.[8] By blocking these channels, this compound reduces the efflux of potassium ions (K+), thereby slowing repolarization and prolonging the QT interval.[1][3] Studies in mouse atrial tumor (AT-1) cells, which express a typical IKr, show that this compound is a potent IKr blocker.[9] The characteristics of this interaction are consistent with open-channel block, where the drug's effect increases with membrane depolarization and longer pulse durations.[9]

Activation of the Slow Inward Sodium Current

A distinguishing feature of this compound is its ability to activate a slow, inward sodium current (INa-slow) at nanomolar concentrations.[2][6][7] This current enhances the influx of sodium ions during the plateau phase (Phase 2) of the action potential, counteracting the repolarizing forces and further extending the APD.[2][10] This dual mechanism contributes to its efficacy but also necessitates careful monitoring due to the increased risk of proarrhythmia.

The net result of IKr blockade and INa-slow activation is a significant increase in the myocardial refractory period. This makes the cardiac tissue less excitable and disrupts the reentrant circuits that sustain arrhythmias like atrial flutter and fibrillation, allowing for the restoration of normal sinus rhythm.[2]

Pharmacological Properties

Pharmacodynamics

This compound's potency is demonstrated by its low concentration requirements to affect ion channels. There is some variability in reported values across different experimental systems.

| Parameter | Value | Channel/Receptor | Experimental System |

| EC50 | 20 nM | IKr | Mouse atrial tumor (AT-1) cells[9] |

| IC50 | 31 µM | hERG (at pH 6.2) | Xenopus oocytes / HEK cells[11] |

Pharmacokinetics

This compound is administered intravenously due to poor oral bioavailability from high first-pass metabolism.[5] Its pharmacokinetic profile is characterized by rapid clearance and a large volume of distribution. The pharmacokinetics are generally linear with respect to dose and are not significantly affected by age, sex, or the type of atrial arrhythmia.[5][12]

| Parameter | Value | Description |

| Administration | Intravenous only | High first-pass metabolism prevents oral use.[5] |

| Volume of Distribution (Vd) | ~11 L/kg | Indicates extensive distribution into tissues.[1][12] |

| Protein Binding | ~40% | Minimal binding to plasma proteins.[2][12] |

| Metabolism | Hepatic | Extensively metabolized by the CYP450 system into eight metabolites, with one being active.[1][12] |

| Clearance | ~29 mL/min/kg | High clearance, approximating liver blood flow.[12] |

| Elimination Half-life (t1/2) | 2 to 12 hours (Average: 6 hours) | Highly variable among individuals.[1][3][12] |

| Excretion | Urine (~82%), Feces (~19%) | Primarily renal excretion of metabolites, with about 7% excreted as unchanged drug.[1][12] |

Clinical Pharmacology

Efficacy in Atrial Arrhythmias

This compound is approved for the rapid conversion of recent-onset atrial fibrillation (AF) and atrial flutter (AFl).[1] Clinical trials have consistently shown it to be more effective for atrial flutter than for atrial fibrillation.[4][13][14]

| Indication | Conversion Rate | Study Details / Comparator |

| Atrial Flutter | 63% | Multicenter study vs. 31% for Atrial Fibrillation.[13][14] |

| Atrial Fibrillation | 31% | Multicenter study vs. 63% for Atrial Flutter.[13][14] |

| Atrial Flutter | 76% | Superior to procainamide (14% conversion).[15] |

| Atrial Fibrillation | 51% | Superior to procainamide (21% conversion).[15] |

| Overall (AF/AFl) | 47% | Placebo-controlled trial (placebo rate: 2%).[13][14] |

| Overall (AF/AFl) | 55% | Real-world study in community emergency departments.[16] |

| Post-Cardiac Surgery (AF/AFl) | 57% | Efficacy in a specific patient population.[4] |

The mean time to arrhythmia termination is typically rapid, often occurring within 30 minutes of the start of infusion.[4][13][14]

Proarrhythmic Risk and Safety Profile

The most significant adverse effect of this compound is its potential to cause proarrhythmia, specifically polymorphic ventricular tachycardia, or Torsades de Pointes (TdP), which is linked to its QT-prolonging effects.[1][3] This risk necessitates careful patient selection and continuous ECG monitoring during and for at least four hours after administration.[2]

| Event | Incidence Rate | Study Population / Details |

| Sustained Polymorphic VT (TdP) | 1.7% | Pooled data from multiple clinical trials.[4][13][14][17] |

| Non-sustained Polymorphic VT | 2.7% - 6.7% | Data from various clinical trials.[4][13][14] |

| Total Polymorphic VT | 4.3% - 8.3% | Combined incidence in major studies.[13][14][17] |

| Serious Ventricular Arrhythmias | 8.1% | Study in a mixed critically ill patient population.[18] |

Key Experimental Methodologies

The molecular actions of this compound have been characterized using a range of specialized experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on ion channel currents in isolated cells.[19][20][21]

Protocol Outline:

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) or stable cell lines expressing the channel of interest (e.g., hERG in HEK293 cells) are cultured.[8]

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular-like solution. Its resistance is typically 3-7 MΩ.[19]

-

Seal Formation: The pipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the glass and the cell membrane.[21]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[22]

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential. A series of voltage steps (voltage protocol) are applied to elicit the ion current of interest (e.g., IKr).[23]

-

Data Acquisition: Baseline currents are recorded. The cell is then perfused with solutions containing varying concentrations of this compound, and the resulting changes in current are measured to determine the dose-response relationship and calculate IC50/EC50 values.[9]

Competitive Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to its target receptor or channel without measuring function. They are a high-throughput method for initial screening.[24]

Protocol Outline:

-

Membrane Preparation: Membranes from cells overexpressing the target channel (e.g., hERG/IKr) are prepared and isolated.[25]

-

Assay Setup: The membranes are incubated with a specific radioligand (e.g., [3H]-dofetilide for hERG) at a fixed concentration.[25][26]

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation & Counting: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound. The radioactivity on the filter is then counted.

-

Analysis: The concentration of this compound that displaces 50% of the specific radioligand binding is determined, from which the inhibitory constant (Ki) is calculated.

In Vivo Animal Models for Proarrhythmia

Canine models are frequently used to study both the anti-arrhythmic efficacy and the pro-arrhythmic risk of drugs like this compound in a complex physiological system.[27][28]

Protocol Outline:

-

Model Development: A specific cardiac condition is created in dogs. For example, pacing-induced cardiomyopathy can be used to model heart failure, a condition known to increase the risk of TdP.[29][30]

-

Instrumentation: Animals are anesthetized and instrumented for continuous monitoring of 12-lead ECG and intracardiac monophasic action potentials.[29][30]

-

Baseline Study: Baseline electrophysiological parameters (QT interval, APD, ERP) are recorded. Arrhythmias may be induced via programmed electrical stimulation.

-

Drug Administration: this compound is administered intravenously at clinically relevant doses.[29][31]

-

Monitoring & Endpoint Analysis: The animal is continuously monitored for the development of early afterdepolarizations (EADs) and spontaneous or induced TdP. Changes in repolarization and its dispersion across the ventricles are quantified.[29]

Conclusion

This compound is a potent antiarrhythmic agent whose clinical efficacy is rooted in a unique dual mechanism of action: blockade of the IKr potassium current and activation of the INa-slow sodium current. This molecular profile results in significant prolongation of the cardiac action potential, effectively terminating reentrant atrial arrhythmias. While its efficacy, particularly for atrial flutter, is well-established, its use is tempered by a significant risk of Torsades de Pointes, mandating strict clinical oversight. The detailed characterization of its pharmacology through electrophysiological, binding, and in vivo studies provides a comprehensive framework for understanding its benefits and risks, and serves as a valuable case study for the development of future ion channel-modulating therapeutics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | PPTX [slideshare.net]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. drugs.com [drugs.com]

- 13. Efficacy and safety of repeated intravenous doses of this compound for rapid conversion of atrial flutter or fibrillation. This compound Repeat Dose Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. jacc.org [jacc.org]

- 16. jwatch.org [jwatch.org]

- 17. This compound: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound for rapid conversion of atrial fibrillation or flutter in a mixed critically ill patient population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. axolbio.com [axolbio.com]

- 20. researchgate.net [researchgate.net]

- 21. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. sophion.com [sophion.com]

- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. Antiarrhythmic and electrophysiologic effects of this compound in a chronic canine model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 31. academic.oup.com [academic.oup.com]

Ibutilide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibutilide is a Class III antiarrhythmic agent utilized for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its pharmacological activity. The guide also outlines key experimental protocols for evaluating this compound analogs and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships of this compound

The chemical structure of this compound, N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide, presents several key regions amenable to modification for SAR studies. These include the methanesulfonamide group, the phenyl ring, the hydroxybutyl chain, and the N-ethyl-N-heptylamino group.

Methanesulfonamide and Phenyl Ring Modifications

The methanesulfonamide group and its position on the phenyl ring are critical for this compound's activity. The polar and electronegative nature of this substituent significantly influences the drug's interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary target of this compound.[4]

Studies on analogs with different para-substituents on the phenyl ring have demonstrated that polar or electronegative groups enhance the potency of hERG channel blockade.[4] Conversely, neutral para-substituents lead to a dramatic reduction in potency, with some analogs showing over 100-fold lower activity.[4] These findings suggest that the para-substituent plays a crucial role in the binding affinity of the molecule within the inner cavity of the hERG channel, likely through interactions with key residues such as Thr623, Ser624, and Tyr652.[4]

Heptyl Side Chain Modifications

Modifications to the heptyl side chain have been explored to enhance metabolic stability and reduce proarrhythmic potential. The introduction of fluorine substituents onto the heptyl side chain has been shown to stabilize the molecule against metabolic oxidation.[1] Many of these fluorinated analogs retain the desired Class III antiarrhythmic activity, effectively increasing the refractoriness of cardiac tissue.[1]

Chirality of the Benzylic Carbon

The stereochemistry at the benzylic carbon of the hydroxybutyl chain significantly impacts the proarrhythmic potential of this compound analogs. Studies have shown that the S-enantiomers generally exhibit less proarrhythmic activity compared to their corresponding racemates.[1] This highlights the stereospecific nature of the interaction with off-target channels or a different binding conformation within the hERG channel that leads to a safer pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their potency for hERG channel block.

Table 1: Effect of Phenyl Ring Para-Substituent on hERG Blockade

| Analog | Para-Substituent | hERG IC50 (nM) | Reference |

| This compound | -SO2NHCH3 | 15.8 - 40.3 | [5][6] |

| Analog 1 | -Cl | Potent Blocker | [4] |

| Analog 2 | Neutral Group | >100-fold lower potency than this compound | [4] |

Table 2: Effect of Heptyl Side Chain Fluorination and Benzylic Carbon Chirality on Proarrhythmia

| Analog | Modification | Proarrhythmic Potential (Rabbit Model) | Reference |

| Racemic Fluorinated Analog | Fluorine on heptyl chain | Present | [1] |

| S-enantiomer of Fluorinated Analog | Fluorine on heptyl chain, S-chirality | Reduced | [1] |

| Trecetilide (45E) | Specific fluorination and S-chirality | Devoid of proarrhythmic activity | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its antiarrhythmic effects primarily through two mechanisms: the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel, and the activation of a slow, inward sodium current (INa-slow).[7] The net effect is a prolongation of the cardiac action potential, which increases the effective refractory period of myocardial cells.

Figure 1: this compound's dual mechanism of action on cardiac ion channels.

Experimental Protocols

Whole-Cell Patch Clamp for IKr Current Measurement

This protocol is designed to measure the effect of this compound analogs on the IKr current in cells heterologously expressing the hERG channel.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)

-

Patch pipettes (2-4 MΩ resistance)

-

Patch clamp amplifier and data acquisition system

Procedure:

-

Culture HEK293-hERG cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes and fill with internal solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit IKr currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels, and a repolarizing pulse to -50 mV to record the tail current.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the changes in the IKr tail current at each concentration.

-

Analyze the data to determine the IC50 value for each analog.

Figure 2: Workflow for whole-cell patch clamp analysis of this compound analogs.

Site-Directed Mutagenesis of the hERG Channel

This protocol describes how to introduce specific point mutations into the hERG channel to identify key binding residues for this compound and its analogs.

Materials:

-

Plasmid DNA containing the wild-type hERG cDNA

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize complementary mutagenic primers (25-45 bases) with the desired mutation in the center.

-

Set up a PCR reaction with the plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical thermocycling program includes an initial denaturation at 95°C, followed by 18-25 cycles of denaturation at 95°C, annealing at 55-65°C, and extension at 68°C.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

-

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation.

Figure 3: Workflow for site-directed mutagenesis of the hERG channel.

Rabbit Model of Polymorphic Ventricular Tachycardia

This in vivo model is used to assess the proarrhythmic potential of this compound analogs.[1]

Materials:

-

New Zealand White rabbits

-

Anesthetic agents (e.g., ketamine and xylazine)

-

Surgical instruments for cannulation

-

ECG recording system

-

Infusion pump

-

Test compounds (this compound analogs)

-

Methoxamine (α-adrenergic agonist to sensitize the heart)

Procedure:

-

Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

-

Cannulate the external jugular vein for drug administration.

-

Record a baseline ECG for a stable period.

-

Initiate a continuous infusion of methoxamine to induce α-adrenergic stimulation.

-

After a period of sensitization with methoxamine, administer the test compound intravenously.

-

Continuously monitor the ECG for the development of polymorphic ventricular tachycardia, such as Torsades de Pointes (TdP).

-

Record the incidence, duration, and characteristics of any arrhythmias.

-

Compare the proarrhythmic effects of different analogs to that of a reference compound or vehicle control.

Conclusion

The structure-activity relationship of this compound is a complex interplay of electronic, steric, and stereochemical factors. The methanesulfonamide group is a key pharmacophoric feature for potent hERG channel blockade, while modifications to the heptyl side chain can improve metabolic stability. The chirality of the benzylic carbon is a critical determinant of proarrhythmic risk. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel this compound analogs, enabling the design of safer and more effective antiarrhythmic agents. Further research focusing on the precise molecular interactions within the hERG channel and the signaling pathways modulated by this compound will continue to refine our understanding and facilitate the development of next-generation antiarrhythmics.

References

- 1. Electrophysiologic features of torsades de pointes: insights from a new isolated rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia [frontiersin.org]

- 5. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. neb.com [neb.com]

Ibutilide's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutilide is a potent Class III antiarrhythmic agent utilized for the acute termination of atrial fibrillation and atrial flutter. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD), which it achieves through a unique dual mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on cardiac repolarization, detailing its molecular interactions, summarizing quantitative data from key experimental studies, and outlining the methodologies used to elicit these findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development and electrophysiology research.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent mechanical contraction. The duration of this action potential, particularly the repolarization phase (Phase 3), is a critical determinant of the refractory period of cardiac myocytes. Prolongation of the APD is a key mechanism by which Class III antiarrhythmic drugs terminate and prevent re-entrant arrhythmias. This compound is a methanesulfonamide derivative that distinguishes itself from other Class III agents by its dual action on both potassium and sodium ion channels, leading to a robust increase in APD.[1][2] Understanding the nuances of its mechanism is crucial for its safe and effective clinical application, as well as for the development of novel antiarrhythmic therapies.

Mechanism of Action: A Dual Approach to APD Prolongation

This compound's primary effect on the cardiac action potential is the significant prolongation of its duration. This is accomplished through two principal mechanisms: the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a late, slow inward sodium current (INa-late).

Blockade of the Rapid Delayed Rectifier Potassium Current (IKr)

Similar to other Class III antiarrhythmic drugs, this compound is a potent blocker of the IKr current.[1][2][3][4] This current, encoded by the hERG (human Ether-à-go-go-Related Gene), is crucial for the repolarization of the cardiac action potential.[5] By inhibiting the efflux of potassium ions during Phase 3, this compound delays repolarization, thereby extending the APD.[6] Studies in mouse atrial tumor myocytes (AT-1 cells), a model system with a prominent IKr, have shown that this compound blocks this channel in a concentration-dependent manner, with an EC50 value of approximately 20 nmol/L.[3][4] The blockade exhibits characteristics of open-channel block, being more pronounced with longer and more depolarizing pulses.[3][4]

Activation of the Late Slow Inward Sodium Current (INa-late)

A distinguishing feature of this compound is its ability to activate a late, slow inward sodium current.[7][8] This current contributes to the net inward current during the plateau phase (Phase 2) of the action potential, further counteracting the repolarizing potassium currents and prolonging the APD.[7] This effect on the late sodium current is a unique mechanism among Class III agents and contributes significantly to this compound's potent effect on repolarization.[7][8]

The following diagram illustrates the dual mechanism of action of this compound on the cardiac myocyte.

Quantitative Effects on Action Potential Duration

The administration of this compound results in a dose-dependent prolongation of the cardiac action potential duration. This effect has been quantified in various experimental models, including isolated cardiac myocytes, intact cardiac tissues, and in vivo animal and human studies. The following tables summarize the quantitative impact of this compound on APD at 90% repolarization (APD90), a common measure of action potential duration.

Table 1: this compound's Effect on Atrial Action Potential Duration

| Species/Tissue | This compound Concentration/Dose | Pacing Cycle Length (ms) | Baseline APD90 (ms) | Post-Ibutilide APD90 (ms) | % Increase | Reference |

| Human (Atrial Fibrillation) | 0.01 mg/kg IV | N/A (AF) | 125 (MAPD) | 190 (MAPD) | 52% | [9] |

| Human (Atrial Flutter) | 0.01 mg/kg IV | N/A (AFL) | 163 (MAPD) | 212 (MAPD) | 30% | [9] |

| Human (Atrium) | 0.01 mg/kg IV | 600 | ~180 (RA-MAPD) | ~240 (RA-MAPD) | ~33% | [10] |

| Human (Atrium) | 0.01 mg/kg IV | 350 | ~160 (RA-MAPD) | ~213 (RA-MAPD) | ~33% | [10] |

| Canine (Atrium) | 0.25-1.0 mg/kg oral | N/A | N/A | Significant Increase in AERP | N/A | [2] |

MAPD: Monophasic Action Potential Duration; RA-MAPD: Right Atrial Monophasic Action Potential Duration; AERP: Atrial Effective Refractory Period.

Table 2: this compound's Effect on Ventricular Action Potential Duration

| Species/Tissue | This compound Concentration/Dose | Pacing Cycle Length (ms) | Baseline APD90 (ms) | Post-Ibutilide APD90 (ms) | % Increase | Reference |

| Human (Ventricle) | 0.01 mg/kg IV | 600 | ~220 (RV-MAPD) | ~268 (RV-MAPD) | ~22% | [10] |

| Human (Ventricle) | 0.01 mg/kg IV | 350 | ~200 (RV-MAPD) | ~255 (RV-MAPD) | ~28% | [10] |

| Canine (Ventricle, Pacing-Induced Cardiomyopathy) | Dose-dependent | 600-1200 | N/A | Significant Prolongation | N/A | [1][11] |

| Guinea Pig (Ventricular Myocytes) | 10-9 M | N/A | N/A | Dose-dependent increase | N/A | [7] |

| Rabbit (Isolated Heart) | 3.0 µM | N/A | N/A | N/A | N/A | [12] |

RV-MAPD: Right Ventricular Monophasic Action Potential Duration.

Experimental Protocols

The characterization of this compound's electrophysiological effects relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the membrane of a single cardiac myocyte.

Objective: To measure the effect of this compound on specific ion currents, such as IKr and INa-late.

Methodology:

-

Cell Isolation: Cardiac myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles, human atrial appendages).[7][13]

-

Pipette Solution (Intracellular): A typical pipette solution for recording potassium currents contains (in mM): 125 K-gluconate, 20 KCl, 5 NaCl, and 10 HEPES, with pH adjusted to 7.2 with KOH.[13] For perforated patch-clamp, amphotericin B (e.g., 0.44 mM) is included to gain electrical access without disrupting the intracellular milieu.[13]

-

Bath Solution (Extracellular): The external solution is designed to isolate the current of interest. For IKr recordings, it may contain (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4. To block other currents, specific inhibitors like nifedipine (for L-type Ca2+ current) may be added. To study INa-late, potassium-free solutions with varying sodium and calcium concentrations are used.[7]

-

Voltage-Clamp Protocol: A series of voltage steps are applied to the cell membrane to elicit and measure the target ion current. For IKr, a typical protocol involves a depolarizing pulse from a holding potential (e.g., -40 mV) to various test potentials (e.g., up to +50 mV), followed by a repolarizing step to measure the tail current.[3]

-

Data Acquisition and Analysis: Currents are recorded before and after the application of this compound at various concentrations to determine its effect on current amplitude and kinetics.

Monophasic Action Potential (MAP) Recording

MAP recording is an in situ or in vivo technique that provides a high-fidelity representation of the transmembrane action potential from a small area of the endocardium or epicardium.

Objective: To measure the duration and morphology of the cardiac action potential in intact heart tissue and assess the effects of this compound.

Methodology:

-

Animal Preparation (for in vivo studies): Animals (e.g., dogs, rabbits) are anesthetized, and catheters are introduced into the heart chambers via peripheral vessels.[1][11][14]

-

Langendorff-Perfused Heart (for ex vivo studies): The heart is excised and retrogradely perfused with an oxygenated physiological solution (e.g., Tyrode's solution) to maintain its viability.[12][15]

-

MAP Catheter Placement: A specialized MAP catheter with Ag/AgCl or platinum electrodes is positioned in firm contact with the endocardial or epicardial surface of the atrium or ventricle.[1][16]

-

Pacing Protocol: The heart is typically paced at a constant cycle length to ensure a stable baseline. The effects of this compound can be assessed at different pacing rates to investigate rate-dependency.[10]

-

Data Acquisition: MAP signals are recorded at baseline and following the intravenous or perfusate administration of this compound.[1][10]

-

Analysis: The duration of the MAP at 90% repolarization (MAPD90) is measured to quantify the effect of this compound on APD.

Signaling Pathways and Logical Relationships

The electrophysiological effects of this compound can be conceptualized as a signaling cascade that ultimately leads to the desired antiarrhythmic outcome.

Conclusion

This compound's ability to significantly prolong the cardiac action potential duration through its dual mechanism of IKr blockade and late INa activation makes it a potent agent for the pharmacological conversion of atrial arrhythmias. A thorough understanding of its electrophysiological profile, supported by robust experimental data, is essential for its appropriate clinical use and for guiding future research in the development of safer and more effective antiarrhythmic drugs. The methodologies and quantitative data presented in this guide offer a detailed resource for professionals in the field of cardiovascular science.

References

- 1. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarrhythmic and electrophysiologic effects of this compound in a chronic canine model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on the canine cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Mechanism of Action Potential Prolongation During Metabolic Inhibition in the Whole Rabbit Heart [frontiersin.org]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Ibutilide on Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibutilide is a Class III antiarrhythmic agent utilized for the acute cardioversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its primary mechanism of action involves the modulation of ion channels in cardiomyocytes, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[3][4] These application notes provide detailed protocols for studying the electrophysiological, intracellular calcium dynamics, and cytotoxic effects of this compound on isolated cardiomyocytes. The methodologies described are essential for preclinical cardiac safety assessment and for elucidating the pro- and antiarrhythmic mechanisms of this compound and other cardioactive compounds.

Mechanism of Action

This compound exerts its Class III antiarrhythmic effects through a dual mechanism on cardiomyocyte ion channels.[3][4] Primarily, it is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[3][5] By inhibiting IKr, this compound delays the repolarization phase (Phase 3) of the action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[2][6]

Uniquely among many Class III agents, this compound also appears to activate a slow inward sodium current (INa-s) at nanomolar concentrations.[1][3][7] This inward current further contributes to the prolongation of the action potential plateau (Phase 2). The combined effect of IKr blockade and INa-s activation leads to a significant increase in the refractoriness of atrial and ventricular muscle, which is the basis for its therapeutic effect in terminating reentrant arrhythmias.[2][3] However, this pronounced APD prolongation also carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[4][8]

Recent studies also suggest that this compound may have protective effects against cardiomyocyte injury induced by oxidative stress by inhibiting endoplasmic reticulum and mitochondrial stress pathways.[9]

Key Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

A successful experiment begins with the isolation of viable, calcium-tolerant cardiomyocytes. This protocol is a general guideline and may require optimization based on the specific animal model (e.g., rat, rabbit, guinea pig).

Materials:

-

Collagenase Type II

-

Protease Type XIV

-

Langendorff perfusion system

-

Calcium-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose; pH 7.4)

-

Enzyme solution: Calcium-free Tyrode's with Collagenase II (e.g., 1 mg/mL) and Protease XIV (e.g., 0.05 mg/mL)

-

Krebs-Bicarbonate (KB) solution

-

Culture medium (e.g., M199) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

Procedure:

-

Heart Excision: Anesthetize the animal and perform a thoracotomy to rapidly excise the heart. Immediately cannulate the aorta and begin retrograde perfusion on the Langendorff apparatus with oxygenated, warmed (37°C) calcium-free Tyrode's solution to clear the coronary arteries of blood.

-

Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion until the heart becomes flaccid (typically 10-20 minutes).

-

Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a fresh enzyme solution. Gently triturate the tissue with a pipette to release individual cells.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox. This is typically done by sequential washing and centrifugation in solutions with increasing calcium concentrations.

-

Cell Plating: Plate the isolated, rod-shaped, quiescent cardiomyocytes on laminin-coated coverslips or culture dishes for subsequent experiments.[10]

Electrophysiology: Whole-Cell Patch-Clamp

This protocol allows for the measurement of both action potentials (in current-clamp mode) and specific ion currents like IKr (in voltage-clamp mode).

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (Tyrode's, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Pipette solution (in mM): 120 K-Aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2.

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and diluted to final concentrations).

Protocol for Action Potential Recording:

-

Cell Preparation: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at 35-37°C.

-

Pipette Pulling & Filling: Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal pipette solution.

-

Giga-seal Formation: Approach a selected cardiomyocyte with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current-Clamp Recording: Switch the amplifier to current-clamp mode. Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

-

This compound Application: After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound. Record changes in action potential duration at 50% and 90% repolarization (APD₅₀, APD₉₀).

Protocol for IKr Recording:

-

Setup: Use the same whole-cell configuration. To isolate IKr, other currents (e.g., ICa,L, INa, IKs) should be blocked pharmacologically or by adjusting the external/internal solutions (e.g., using nifedipine to block ICa,L).

-

Voltage-Clamp Protocol: From a holding potential of -80 mV, apply depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV) for a duration sufficient to activate IKr (e.g., 1-2 seconds). Then, repolarize to a potential such as -40 mV to record the characteristic tail current.

-

Data Acquisition: Measure the peak tail current amplitude upon repolarization.

-

This compound Application: Record baseline IKr, then perfuse with this compound and repeat the voltage-clamp protocol to determine the percentage of current block.

Intracellular Calcium Transient Measurement

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ) during cardiomyocyte contraction.

Materials:

-

Fluorescent calcium indicator (e.g., Fluo-4 AM).[11]

-

Pluronic F-127

-

Confocal microscope or a calcium imaging system.

-

Tyrode's solution (as for electrophysiology).

-

Field stimulation electrodes.

Procedure:

-

Dye Loading: Incubate the cardiomyocytes with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 in Tyrode's solution for 30-45 minutes at room temperature.[10][12]

-

Washing: Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.

-

Image Acquisition: Mount the chamber on the microscope. Pace the cells using field stimulation (e.g., at 1 Hz).

-

Recording: Record the fluorescence intensity changes over time from selected cells or regions of interest.[11] The signal will show a rapid increase (systolic Ca²⁺ transient) followed by a slower decay.

-

This compound Application: After establishing a stable baseline, perfuse the cells with this compound. Continue pacing and recording to observe changes in the amplitude, duration, and decay kinetics of the calcium transients.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed isolated cardiomyocytes in a 96-well plate.

-

Drug Incubation: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control group. One study used H₂O₂ to induce injury before this compound treatment to test for protective effects.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound on isolated cardiomyocytes as reported in the literature.

Table 1: Electrophysiological Effects of this compound on Isolated Cardiomyocytes

| Parameter | Species / Cell Type | This compound Concentration | Effect | Reference |

| IKr Block | AT-1 (Mouse Atrial Tumor) | EC₅₀: 20 nM | Potent block of the rapid delayed rectifier K⁺ current | [5][13] |

| APD Prolongation | Guinea Pig Ventricular | Nanomolar concentrations | Increases action potential duration | [3] |

| Antegrade AP ERP | Human (in vivo) | 1 mg IV | Prolonged from 275 ± 40 ms to 320 ± 60 ms | [6] |

| AV Node ERP | Human (in vivo) | 1 mg IV | Prolonged from 252 ± 60 ms to 303 ± 70 ms | [6] |

APD: Action Potential Duration; ERP: Effective Refractory Period; EC₅₀: Half maximal effective concentration.

Table 2: Protective Effects of this compound on Cardiomyocyte Viability

| Cell Type | Insult | This compound Treatment | Outcome | Reference |

| Neonatal Rat Cardiomyocytes | H₂O₂ | Added to culture medium for 12h | Significantly inhibited the decrease in cell viability caused by H₂O₂ | [9] |

| Neonatal Rat Cardiomyocytes | H₂O₂ | Added to culture medium for 12h | Reduced apoptosis and suppressed mitochondrial and endoplasmic reticulum stress pathways | [9] |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. acc.org [acc.org]

- 9. This compound protects against cardiomyocytes injury via inhibiting endoplasmic reticulum and mitochondrial stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. High Throughput Measurement of Ca2+ Dynamics for Drug Risk Assessment in Human Stem Cell-derived Cardiomyocytes by Kinetic Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Ibutilide for In Vitro Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibutilide is a class III antiarrhythmic agent renowned for its efficacy in the acute termination of atrial fibrillation and atrial flutter.[1][2] Its primary mechanism of action involves the prolongation of the cardiac action potential, a characteristic effect of class III drugs.[2] This is achieved through a dual action on ion channels: the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a slow, inward sodium current (INa-slow).[3][4][5][6][7] This unique pharmacological profile makes this compound a valuable tool for inducing proarrhythmic events, such as early afterdepolarizations (EADs) and torsades de pointes (TdP)-like arrhythmias, in in vitro settings.[3][8] These models are crucial for studying the mechanisms of cardiac arrhythmias and for assessing the proarrhythmic potential of new chemical entities in preclinical drug development.

Mechanism of Action

This compound exerts its proarrhythmic effects by significantly delaying cellular repolarization. This is accomplished through two principal mechanisms:

-

IKr (hERG) Channel Blockade: this compound is a potent blocker of the IKr current, which is critical for the repolarization phase (Phase 3) of the cardiac action potential.[3][4] Inhibition of this outward potassium current leads to a prolongation of the action potential duration (APD).

-

Activation of Slow Inward Sodium Current (INa-slow): Uniquely, this compound also activates a persistent inward sodium current during the plateau phase (Phase 2) of the action potential.[3][5][8] This inward current further contributes to the delay in repolarization and the prolongation of the APD.

The combined effect of IKr blockade and INa-slow activation creates a vulnerable window for the reactivation of L-type calcium channels, leading to EADs, which can trigger ventricular tachyarrhythmias.[3]

In Vitro Models for this compound-Induced Arrhythmias

This compound can be utilized to induce arrhythmias in a variety of in vitro models, including:

-

Isolated Cardiac Myocytes: Primary cardiomyocytes isolated from animal models (e.g., rabbit, guinea pig) are valuable for studying the direct cellular electrophysiological effects of this compound.[3]

-

Atrial Tumor Cell Lines (AT-1 cells): These cells express a prominent IKr current, making them a suitable model for studying this compound's IKr blocking activity.

-

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs are an increasingly important tool in cardiac safety pharmacology, providing a human-relevant model to assess proarrhythmic risk.[9]

-

Isolated Cardiac Tissues (e.g., Papillary Muscles, Purkinje Fibers): These multicellular preparations allow for the study of how this compound affects conduction and repolarization in a more integrated system.

-

Langendorff-Perfused Hearts: This ex vivo model allows for the assessment of this compound's effects on the entire heart, including the induction of complex arrhythmias.[10]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the in vitro effects of this compound.

| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |

| IKr Blockade (EC50) | AT-1 cells | 20 nmol/L | 50% inhibition of the rapid delayed rectifier potassium current. | [11] |

| Effective Refractory Period | Isolated rabbit myocardium | 10⁻⁵ M | 18-32 ms increase at 1 and 3 Hz pacing. | |

| Conduction Time | Isolated rabbit myocardium | 10⁻⁵ M | 27-30% increase at 3 Hz pacing. | |

| Atrial Rate | Isolated rabbit myocardium | 10⁻⁵ M | 19-32% decrease. | |

| Monophasic Action Potential Duration (MAPD) | Human Atrium (in vivo) | 4.9 ± 4.5 ng/mL (serum) | 49 ± 20 ms (30%) increase in patients with atrial flutter. | [12] |

Experimental Protocols

Protocol 1: Induction of Early Afterdepolarizations (EADs) in Isolated Cardiomyocytes

Objective: To induce EADs in isolated ventricular myocytes using this compound to study the cellular mechanisms of triggered arrhythmias.

Materials:

-

Isolated ventricular myocytes (e.g., from rabbit or guinea pig).

-

Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 glucose, 10 HEPES; pH 7.4).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Patch-clamp setup or calcium imaging system.

-

Field stimulation electrodes.

Procedure:

-

Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution for at least 30 minutes.

-

Baseline Recording: Select a quiescent, rod-shaped myocyte with clear striations. Record baseline action potentials using the patch-clamp technique in current-clamp mode or baseline calcium transients with a calcium-sensitive dye. Pace the cells at a steady frequency (e.g., 1 Hz) until a stable recording is achieved.

-

This compound Application: Prepare working concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) by diluting the stock solution in Tyrode's solution. Perfuse the cells with the desired this compound concentration.

-

EAD Induction: Continue pacing the cells at the same frequency. Observe for prolongation of the action potential duration and the emergence of EADs, which appear as depolarizing oscillations during Phase 2 or 3 of the action potential.

-

Data Analysis: Quantify the percentage of cells developing EADs at each concentration. Measure the change in action potential duration at 90% repolarization (APD90).

Protocol 2: Proarrhythmia Assessment in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Objective: To assess the proarrhythmic potential of this compound in a human-relevant in vitro model.

Materials:

-

Mature hiPSC-CMs cultured as a monolayer.

-

Culture medium appropriate for hiPSC-CMs.

-

Multi-electrode array (MEA) system or a high-throughput calcium imaging platform.

-

This compound stock solution.

Procedure:

-

Cell Culture: Culture hiPSC-CMs on MEA plates or appropriate culture plates for calcium imaging until a spontaneously beating, confluent monolayer is formed.

-

Baseline Recording: Record baseline field potential durations (FPD) on the MEA system or calcium transient durations from the spontaneously beating monolayer.

-

Compound Incubation: Add this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) to the culture medium. Include a vehicle control (e.g., DMSO).

-

Data Acquisition: Record the electrophysiological or calcium transient activity at multiple time points after compound addition (e.g., 15, 30, 60 minutes).

-

Arrhythmia Detection: Analyze the recordings for proarrhythmic events, such as significant FPD prolongation, the appearance of EAD-like events in the field potentials, or irregular beating patterns.

-

Data Analysis: Generate concentration-response curves for the change in FPD or calcium transient duration. Quantify the incidence of arrhythmic events at each concentration.

Visualizations

Caption: Mechanism of this compound-Induced Proarrhythmia.

Caption: Workflow for Proarrhythmia Assessment in hiPSC-CMs.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acc.org [acc.org]

- 3. ahajournals.org [ahajournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. What is this compound Fumarate used for? [synapse.patsnap.com]

- 8. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

High-Throughput Screening Assays for Ibutilide Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibutilide is a Class III antiarrhythmic agent known for its effectiveness in the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][3] This blockade prolongs the action potential duration (APD) and the effective refractory period in cardiac myocytes. However, this compound also uniquely enhances a slow inward sodium current (INa-s), contributing to its electrophysiological effects.[2][4]

The clinical utility of this compound and its analogs is often limited by the risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is mechanistically linked to excessive hERG channel blockade and QT interval prolongation.[4][5] Therefore, early and accurate assessment of the hERG blocking potential of this compound analogs is a critical step in cardiovascular drug discovery and development. High-throughput screening (HTS) assays play a pivotal role in efficiently screening large libraries of compounds to identify candidates with desired efficacy and an acceptable cardiac safety profile.

This document provides detailed application notes and protocols for several key HTS assays used to characterize this compound analogs and other potential hERG channel inhibitors.

Key High-Throughput Screening Assays

A tiered approach, often referred to as a screening cascade, is typically employed to evaluate compounds for hERG liability. This cascade progresses from high-throughput, less expensive assays to lower-throughput, more physiologically relevant, and resource-intensive methods for lead compounds.

Screening Cascade for this compound Analogs

Figure 1: A typical screening cascade for identifying and characterizing hERG channel blockers.

Data Presentation

The following tables summarize the inhibitory potencies (IC50) of this compound and related methanesulfonanilide compounds on the hERG channel, as determined by various screening assays.

| Compound | Assay Type | Cell Line | Temperature | IC50 (nM) | Reference |

| This compound | Automated Patch Clamp | AT-1 | Room Temp | 20 | [6] |

| Dofetilide | Automated Patch Clamp | HEK293 | 37°C | 7 | [7] |

| Dofetilide | Radioligand Binding ([3H]dofetilide) | HEK293 | 25°C | 22.3 (Kd) | [8] |

| Clofilium | Manual Patch Clamp | HEK293 | Room Temp | 150-250 | [9] |

| Sematilide | Not Specified | Not Specified | Not Specified | >1000 | [4] |

| Sotalol | Automated Patch Clamp | HEK293 | 37°C | 343,000 | [7] |